molecular formula C26H32N4O B6016020 1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine

1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine

Cat. No.: B6016020
M. Wt: 416.6 g/mol
InChI Key: HXFVDWDGYXMZDK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine is a complex organic compound that features a combination of indene, imidazole, and piperidine moieties

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c1-28(19-26-27-13-15-30(26)22-9-11-25(31-2)12-10-22)23-8-5-14-29(18-23)24-16-20-6-3-4-7-21(20)17-24/h3-4,6-7,9-13,15,23-24H,5,8,14,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVDWDGYXMZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1C2=CC=C(C=C2)OC)C3CCCN(C3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine involves multiple steps, including the formation of the indene, imidazole, and piperidine components, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The indene and imidazole moieties may interact with enzymes or receptors, modulating their activity. The piperidine component can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine is unique due to its combination of indene, imidazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

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